Anthraquinone, 2-(phenylthio)-

Lipophilicity Partition coefficient Dye uptake

Anthraquinone, 2-(phenylthio)- (CAS 13354-40-0; molecular formula C20H12O2S, MW 316.4 g/mol) is a thioether-functionalized anthraquinone derivative in which a phenylthio (–S–Ph) group is appended at the 2-position of the anthracene-9,10-dione core. It is a yellow crystalline solid with a reported melting point of 154 °C and a predicted LogP of 4.9, indicative of pronounced lipophilicity relative to its oxygen and halogen congeners.

Molecular Formula C20H12O2S
Molecular Weight 316.4 g/mol
CAS No. 13354-40-0
Cat. No. B079386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthraquinone, 2-(phenylthio)-
CAS13354-40-0
Synonyms2-(Phenylthio)anthraquinone
Molecular FormulaC20H12O2S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C20H12O2S/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)23-13-6-2-1-3-7-13/h1-12H
InChIKeyUHLJBBJJVKIIOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthraquinone, 2-(phenylthio)- (CAS 13354-40-0): Core Physicochemical and Structural Identity for Sourcing


Anthraquinone, 2-(phenylthio)- (CAS 13354-40-0; molecular formula C20H12O2S, MW 316.4 g/mol) is a thioether-functionalized anthraquinone derivative in which a phenylthio (–S–Ph) group is appended at the 2-position of the anthracene-9,10-dione core [1]. It is a yellow crystalline solid with a reported melting point of 154 °C and a predicted LogP of 4.9, indicative of pronounced lipophilicity relative to its oxygen and halogen congeners [2]. The compound serves as a key building block for disperse dyes, transparent colourants for colour filters, and dichroic dyes for guest–host liquid crystal displays, owing to the specific electronic and steric contributions of the divalent sulfur linker at the 2-position [3][4].

Why 2-(Phenylthio)anthraquinone Cannot Be Replaced by Simple Substitution with 2-Phenoxy, 2-Chloro, or 1-Phenylthio Analogs


2-(Phenylthio)anthraquinone occupies a structurally and functionally distinct position among anthraquinone derivatives. The thioether (–S–) bridge at the 2-position confers a computed XLogP3 of 4.9, substantially higher than that of 2-phenoxyanthraquinone (XLogP3 = 4.4) [1], and a melting point of 154 °C, which is significantly lower than the 209–211 °C of the chloro analog, directly impacting processability in dye formulation and dispersion . In transparent colour filter applications, 1- or 2-phenylthio-substituted anthraquinones are specifically claimed for greenish-yellow hues lacking electron-rich N(III), O(II), and further S(II) substituents—explicitly excluding other 2-position analogs [2]. Furthermore, ortho-substituted (1-position) phenylthio isomers exhibit lower solubilities and dichroic ratios in fluorinated liquid crystals compared to 2-position or other non-ortho-substituted analogs, making the substitution position critical for guest–host display performance [3]. These differences arise from the divalent sulfur atom's greater polarizability, distinct C–S bond length, and altered conjugation relative to C–O, C–C, or C–Cl linkages .

2-(Phenylthio)anthraquinone (CAS 13354-40-0): Quantitative Comparative Evidence for Scientific Selection


Lipophilicity Differentiation: XLogP3 of 2-(Phenylthio)- vs. 2-Phenoxy-anthraquinone

The 2-(phenylthio) analog exhibits a computed octanol–water partition coefficient (XLogP3-AA) of 4.9, which is 0.5 log units higher than 2-phenoxyanthraquinone (XLogP3-AA = 4.4), reflecting a ΔlogP of +0.5 [1]. Both values were derived from the identical PubChem computational pipeline (XLogP3 3.0), ensuring methodological consistency. Increased lipophilicity can enhance substantivity for hydrophobic polymer fibers (e.g., PET) in disperse dyeing, improve compatibility with non-polar liquid crystal hosts, and alter pharmacokinetic profiles in biological screening contexts.

Lipophilicity Partition coefficient Dye uptake

Melting Point and Thermal Processability: 2-(Phenylthio)- vs. 2-Chloro-anthraquinone

The melting point of 2-(phenylthio)anthraquinone (154 °C) is approximately 55 °C lower than that of 2-chloroanthraquinone (209–211 °C) . This lower melting point facilitates melt-blending and dispersion in polymeric matrices, reduces energy input during dye application, and expands the operational temperature window for supercritical CO2 dyeing processes.

Melting point Thermal stability Disperse dye processing

Transparent Colour Filter Specificity: 2-Phenylthio-anthraquinones Claimed Over Other Substituents

WO 2008/101841 A1 (Ciba/BASF) specifically claims colourant compositions comprising 1- or 2-phenylthio-substituted anthraquinones with a greenish-yellow hue, explicitly excluding compounds bearing electron-rich N(III), O(II), or additional S(II) substituents on the anthraquinone ring [1]. The patent establishes a pigment-to-dye weight ratio of 99:1 to 10:90, preferably 95:5 to 50:50, with the phenylthio-anthraquinone component delivering the required transparency and hue for patterned colour filters in LCD displays. This is a distinct application space where 2-phenoxy or 2-chloro analogs are not claimed.

Colour filter Transparent colourant Display technology

Positional Isomer Differentiation: 2-Phenylthio vs. 1-Phenylthio-anthraquinone in Liquid Crystal Media

Iwanaga & Aiga (2001) demonstrated that ortho-position (1-position) thiophenyl-substituted anthraquinone dyes have lower solubilities and lower dichroic ratios in fluorinated liquid crystals than dyes substituted at other positions [1]. Asymmetric anthraquinone dyes with thiophenyl groups at non-ortho positions (including the 2-position) achieve dichroic ratios of approximately 10 in fluorinated LC hosts. Furthermore, dyes with thiophenyl groups consistently outperformed those with anilino groups in both solubility and dichroic ratio [1]. This provides direct evidence that 2-(phenylthio)anthraquinone is functionally superior to its 1-phenylthio isomer for guest–host liquid crystal display applications.

Dichroic dye Guest–host LCD Order parameter

Solubility Classification: Phenylthio-substituted Anthraquinones in Fluorinated Media

Iwanaga & Aiga (2011) classified phenylthio-substituted anthraquinone dichroic dyes into three groups based on enthalpy of fusion (ΔfusH): (i) symmetric 1,5-bis(phenylthio) dyes: 94–127 kJ/kg (hardly soluble); (ii) asymmetric dyes with two different phenylthio groups at positions 1 and 5: ~60 kJ/kg (moderately soluble); (iii) asymmetric dyes with a CF3-substituted phenylthio group: 2.8–22.8 kJ/kg (highly soluble even at low temperatures) [1]. The 2-(phenylthio)anthraquinone (mono-substituted at position 2, asymmetric) is structurally more closely analogous to group (ii), predicting intermediate solubility behavior that balances processability with thermal stability—unlike the poorly soluble symmetric 1,5-disubstituted analogs.

Solubility Fluorinated liquid crystal Enthalpy of fusion

Supercritical CO2 Solubility: Phenylthioanthraquinone Processing in Sustainable Dyeing

Tamura & Fukamizu (2019) measured the solubility of phenylthioanthraquinone in supercritical carbon dioxide at 323.15 K, 353.15 K, and 383.15 K over a pressure range of 12.5–25.0 MPa using a flow-type apparatus [1]. The solubility data were successfully correlated using the Hansen solubility parameter framework, enabling prediction of dye loading under supercritical dyeing conditions. This quantitative dataset is specific to the phenylthio-substituted anthraquinone scaffold and supports its use in water-free, environmentally sustainable polyester dyeing processes—a significant differentiator from less characterized anthraquinone derivatives.

Supercritical CO2 Dyeing Sustainability

2-(Phenylthio)anthraquinone (CAS 13354-40-0): Validated Application Scenarios for Research and Industrial Sourcing


Greenish-Yellow Transparent Colourants for LCD Colour Filters

2-(Phenylthio)anthraquinone is specifically claimed in WO 2008/101841 A1 for colourant compositions used in patterned colour filters for liquid crystal displays. The compound provides a greenish-yellow hue with the requisite transparency and spectral selectivity, functioning at pigment-to-dye ratios of 95:5 to 50:50 with nanoparticle pigments (10–200 nm). Its exclusion of electron-rich N(III), O(II), and additional S(II) substituents on the anthraquinone ring ensures colour purity and photostability [1]. This application cannot be served by 2-phenoxy or 2-amino analogs, which either fail the hue requirement or introduce undesirable electron-rich substituents.

Guest–Host Liquid Crystal Displays with High Dichroic Ratio

Non-ortho thiophenyl-substituted anthraquinone dyes, including 2-(phenylthio)anthraquinone, achieve dichroic ratios of approximately 10 in fluorinated liquid crystal hosts, substantially outperforming anilino-substituted dyes [1]. The 2-position substitution avoids the reduced solubility and dichroic ratio associated with ortho (1-position) phenylthio substitution. This makes 2-(phenylthio)anthraquinone the preferred scaffold for positive-type yellow dichroic dyes in guest–host LCDs, where high contrast and low dye loading are critical performance parameters.

Disperse Dyeing of Linear Aromatic Polyester and Cellulose Triacetate Fibers

The Sandoz patent US 4,138,414 establishes 2-phenylthio-anthraquinone derivatives as effective disperse dyestuffs for polyester and cellulose triacetate substrates [1]. The elevated lipophilicity (XLogP3 = 4.9) of 2-(phenylthio)anthraquinone, compared to 2-phenoxyanthraquinone (XLogP3 = 4.4), enhances fiber substantivity for hydrophobic PET fibers, and its moderate melting point (154 °C) facilitates thermal transfer and thermosol dyeing processes [2][3].

Supercritical CO2 Dyeing for Sustainable Textile Processing

Validated solubility data for phenylthioanthraquinone in supercritical CO2 across industrially relevant temperature (323–383 K) and pressure (12.5–25.0 MPa) ranges support its use in water-free polyester dyeing [1]. The Hansen solubility parameter correlation developed by Tamura & Fukamizu (2019) enables quantitative prediction of dye solubility under process conditions, reducing experimental burden and accelerating adoption of supercritical dyeing technology for anthraquinone-based colourants.

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